molecular formula C7H6F3N3 B1427237 [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile CAS No. 1328640-61-4

[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile

Cat. No. B1427237
M. Wt: 189.14 g/mol
InChI Key: ISEAHNXKEIXGTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol, a compound similar to the one you’re asking about, has been described in several patents . The method involves reacting ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine . The reaction is carried out in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol . The yield and selectivity of the reaction can be improved by optimizing the reaction conditions .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile has been utilized in the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, achieved through a reaction involving pyrazole carboxylic acid and amines in the presence of TBTU and diisopropyl ethylamine in acetonitrile, indicating its role in facilitating complex chemical reactions (Prabakaran et al., 2012).

Coordination Chemistry and Metal Complexes

  • The compound has been instrumental in the stabilization of silver(I) complexes, leveraging its interaction with fluorinated tris(pyrazolyl)borates, resulting in the formation of silver(I) adducts with a pseudo-tetrahedral nitrogen coordination sphere (Dias & Kulkarni, 2016).

Organic Synthesis and Derivative Formation

  • [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile has been a key component in the synthesis of various organic derivatives, like (3-Aroyl-2-aryl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitriles, indicating its versatility in organic synthesis processes and the formation of complex organic molecules (Gein et al., 2019).

Spectroscopy and Optical Properties

  • The compound has been used in the synthesis of novel derivatives whose UV-vis absorption and fluorescence spectral characteristics were studied, highlighting its relevance in the field of spectroscopy and understanding molecular interactions (Jiang et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It reacts violently with water and contact with water liberates toxic gas .

properties

IUPAC Name

2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3/c1-13-5(2-3-11)4-6(12-13)7(8,9)10/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEAHNXKEIXGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196747
Record name 1H-Pyrazole-5-acetonitrile, 1-methyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile

CAS RN

1328640-61-4
Record name 1H-Pyrazole-5-acetonitrile, 1-methyl-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1328640-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-acetonitrile, 1-methyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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